molecular formula C23H24O5 B14285012 dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate CAS No. 164931-75-3

dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate

Cat. No.: B14285012
CAS No.: 164931-75-3
M. Wt: 380.4 g/mol
InChI Key: JBDPMSUIIDZEPI-LJQANCHMSA-N
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Description

Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is an organic compound with the molecular formula C23H24O5. It is a derivative of propanedioic acid and contains a cyclohexyl group with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale malonic ester synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzylic positions can undergo substitution reactions. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl malonate: Similar structure but lacks the cyclohexyl ketone group.

    Cyclohexyl malonate: Contains a cyclohexyl group but not the benzylic ester groups.

    Benzyl cyclohexyl ketone: Contains both benzyl and cyclohexyl groups but lacks the ester functionality.

Uniqueness

Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is unique due to its combination of benzylic ester groups and a cyclohexyl ketone group.

Properties

CAS No.

164931-75-3

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate

InChI

InChI=1S/C23H24O5/c24-20-13-7-12-19(14-20)21(22(25)27-15-17-8-3-1-4-9-17)23(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19,21H,7,12-16H2/t19-/m1/s1

InChI Key

JBDPMSUIIDZEPI-LJQANCHMSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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